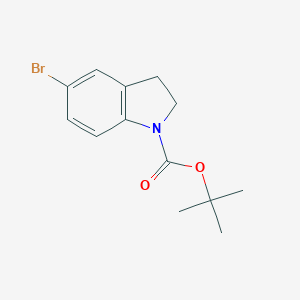

5-Bromoindolina-1-carboxilato de tert-butilo

Descripción general

Descripción

tert-Butyl 5-bromoindoline-1-carboxylate is a chemical compound that is part of a broader class of tert-butyl esters used in various chemical syntheses. While the provided papers do not directly discuss tert-Butyl 5-bromoindoline-1-carboxylate, they do provide insights into the synthesis and properties of related tert-butyl ester compounds, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of tert-butyl ester compounds often involves the use of tert-butyl acetoacetates, amines, and halogenated compounds. For instance, the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones demonstrates the versatility of tert-butyl esters in synthesizing complex molecules . Similarly, the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides from potassium tricyanomethanide and the selective Sandmeyer reaction highlights the efficiency of tert-butyl esters in multistep synthesis processes .

Molecular Structure Analysis

The molecular structure of tert-butyl ester compounds can be characterized using various spectroscopic techniques such as NMR, MS, and FT-IR, as well as X-ray diffraction (XRD) . Density functional theory (DFT) is often employed to optimize the molecular structure and compare it with experimental data, ensuring the accuracy of the synthesized compounds .

Chemical Reactions Analysis

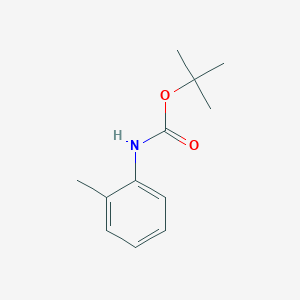

tert-Butyl ester compounds are versatile intermediates that can undergo a range of chemical reactions. For example, tert-butyl esters can be used as tert-butoxycarbonylation reagents for aromatic and aliphatic amines and phenols, proceeding chemoselectively under mild conditions . The reactivity of tert-butyl esters allows for the synthesis of various pharmaceutical intermediates and complex molecular structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl ester compounds can be elucidated through computational methods such as DFT. These studies include molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) analyses, which reveal the physicochemical properties of the compounds . Additionally, the thermal behavior and crystallographic analyses provide insights into the stability and solid-state structure of these compounds .

Aplicaciones Científicas De Investigación

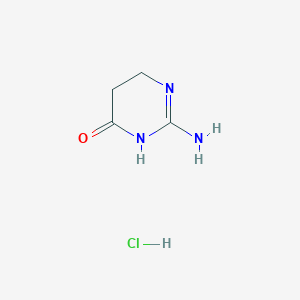

Síntesis de compuestos heterocíclicos

5-Bromoindolina-1-carboxilato de tert-butilo: es un intermedio valioso en la síntesis de varios compuestos heterocíclicos. Su grupo bromo y su amina protegida permiten reacciones versátiles, como el acoplamiento de Suzuki, para crear derivados de indol complejos. Estos derivados son cruciales en la investigación farmacéutica, particularmente en el desarrollo de fármacos con propiedades anticancerígenas, antivirales y antiinflamatorias potenciales .

Reacciones catalizadas por paladio

Este compuesto se utiliza con frecuencia en reacciones de acoplamiento cruzado catalizadas por paladio. La presencia del grupo bromo lo convierte en un excelente candidato para reacciones como la reacción de Heck, que puede conducir a la formación de enlaces carbono-carbono, un paso fundamental en la construcción de moléculas orgánicas complejas .

Síntesis modular de indol

Los investigadores utilizan 1-BOC-5-bromoindolina en estrategias de síntesis modular de indol. Este enfoque es beneficioso para crear bibliotecas de compuestos basados en indol, que son andamiajes comunes en los programas de descubrimiento de fármacos. El grupo tert-butilo sirve como grupo protector, que se puede eliminar en condiciones ácidas después de que se realizan las modificaciones deseadas en el núcleo de indol .

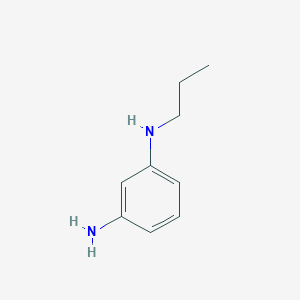

Preparación de aminas arilo alquilo

El compuesto también es un reactivo en la preparación de aminas arilo alquilo mediante reacciones de alquilación. Estas aminas son importantes en la síntesis de moléculas biológicamente activas y se pueden utilizar para producir compuestos con actividad del SNC o como intermedios en la síntesis de colorantes y pigmentos .

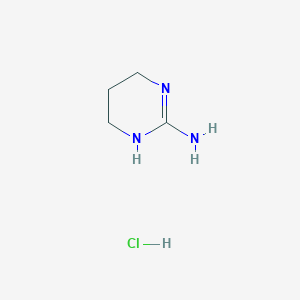

Inhibidores de la dipeptidil peptidasa

1-BOC-5-bromoindolina: sirve como intermedio en la síntesis de inhibidores de la dipeptidil peptidasa 8/9 (DPP8/9). Estas enzimas son dianas terapéuticas para el tratamiento de la diabetes tipo 2 y la obesidad, lo que hace que el compuesto sea significativo en la investigación de química medicinal .

Actividades antiestafilocócicas

El compuesto se ha utilizado en la síntesis de Isotiazoloquinolonas, que muestran actividades antiestafilocócicas mejoradas contra cepas multirresistentes. Esta aplicación es particularmente relevante en el contexto de la creciente resistencia a los antibióticos, destacando la importancia de This compound en el desarrollo de nuevos agentes antibacterianos .

Direcciones Futuras

Mecanismo De Acción

Mode of Action

It’s known that the compound can undergo sonogashira coupling reaction with n,n-diisopropylprop-2-ynylamine to afford the corresponding propargylic diisopropylamine .

Biochemical Pathways

Tert-Butyl 5-bromoindoline-1-carboxylate is formed as an intermediate during the synthesis of 2-(5-substituted-1H-indol-3-yl)-N-hydroxyacetamide derivatives .

Result of Action

The compound’s ability to undergo sonogashira coupling reaction suggests it may have potential applications in organic synthesis .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of tert-Butyl 5-bromoindoline-1-carboxylate .

Propiedades

IUPAC Name |

tert-butyl 5-bromo-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-5,8H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCVSZYBRMGQOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619065 | |

| Record name | tert-Butyl 5-bromo-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

261732-38-1 | |

| Record name | tert-Butyl 5-bromo-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261732-38-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate](/img/structure/B140941.png)